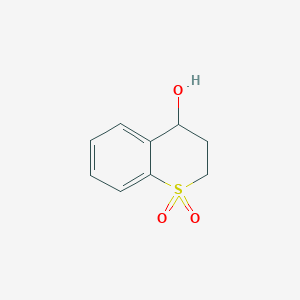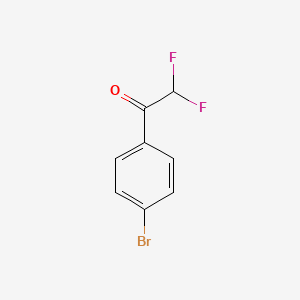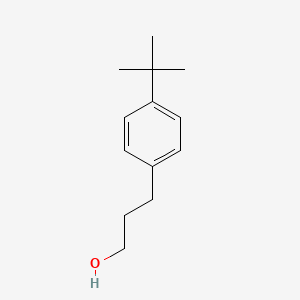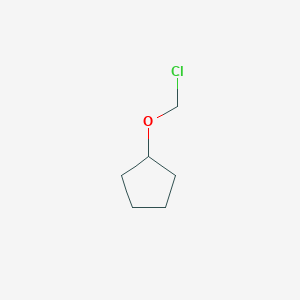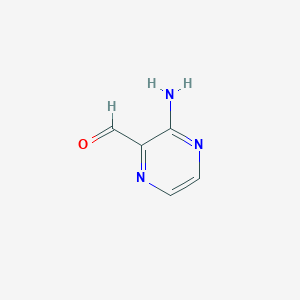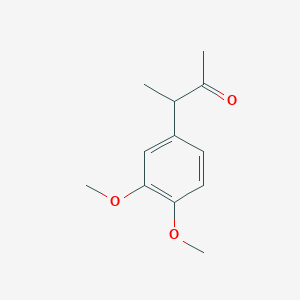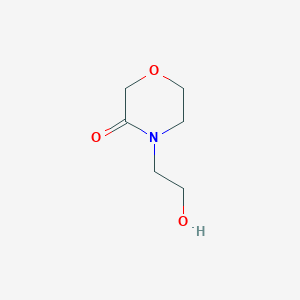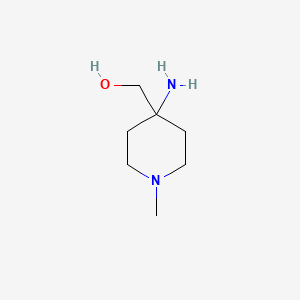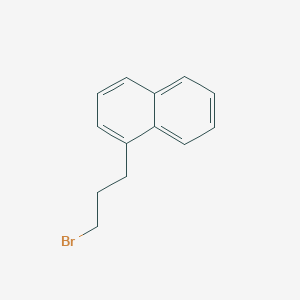
1-(3-Bromopropyl)naphthalene
Descripción general
Descripción
1-(3-Bromopropyl)naphthalene is a brominated naphthalene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The naphthalene core, a fused two-ring system, is a common motif in many organic compounds, including those with applications in materials science, pharmaceuticals, and organic synthesis .
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. One approach involves the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes to produce 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Another method includes the reaction of benzylpyridinium bromide with α,β-unsaturated ketones to yield 1,3-disubstituted naphthalenes . Although these methods do not directly describe the synthesis of 1-(3-Bromopropyl)naphthalene, they provide insight into the bromination reactions and cyclization strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be complex, with the possibility of various substituent effects influencing the overall conformation. For instance, the conformation of 1,8-di(bromomethyl)naphthalene has been determined by X-ray crystallography, revealing a twofold symmetry about the central bond and specific inclinations of the carbon-bromine bonds . This detailed structural information is crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Brominated naphthalenes can undergo a range of chemical reactions. For example, base-promoted elimination reactions can lead to the formation of di-, tri-, and tetrabromo-naphthalenes . Additionally, the interception of o-quinodimethanes with brominated reagents can lead to the synthesis of cyclopropa[b]naphthalenes . These reactions highlight the reactivity of brominated naphthalenes and their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. For instance, 1-bromo-4-(bromoacetyl)naphthalene exhibits strong structured phosphorescence emission, indicating an efficient intersystem crossing mechanism within the molecule . This property is particularly interesting for applications in spectroscopy and as a phosphorescent probe. The reactivity of brominated naphthalenes with thiols and other nucleophiles can also be exploited in chemical synthesis and the development of new materials .
Aplicaciones Científicas De Investigación
-
Bromination of Naphthalene
- Field : Organic Chemistry
- Application : The bromination of naphthalene has been studied extensively. The reaction involves the addition of bromine to naphthalene to produce dibromonaphthalenes, which are key intermediates in the preparation of various naphthalene derivatives .
- Method : An excess of bromine is added to a solution of naphthalene in CCl4 while irradiating using an internal type irradiation (150W projector lamp) photochemical reaction apparatus below 10°C .
- Results : The reaction yields a highly symmetrical compound, tetrabromo-1,2,3,4-tetrahydronaphthalene, in about 90% yield. This compound can be further dehydrobrominated to form 1,3-dibromonaphthalene .
-
Applications of Naphthalene Derivatives
- Field : Medicinal Chemistry, Biochemistry
- Application : Naphthalene derivatives have a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .
- Method : Naphthalenes are produced by distillation and fractionation of petroleum or coal tar. Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc .
- Results : Naphthalenes have been reported from plants, liverworts, fungi, and insects. Despite their importance, this class of natural polyketides didn’t receive much attention .
-
Fluorescence Probes
- Field : Bioimaging
- Application : Naphthalene and its derivatives have been used as efficient fluorescence probes for imaging purposes .
- Method : The specific methods of application for imaging purposes are not detailed in the source .
- Results : The specific results or outcomes obtained from the use of naphthalene derivatives as fluorescence probes are not detailed in the source .
-
Mechanochemical Bromination of Naphthalene
- Field : Organic Chemistry
- Application : The study developed a mechanochemical bromination of unactivated naphthalene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), catalyzed by zeolites in a ball mill .
- Method : The use of DBDMH enabled the atom economy of the reaction to be superior compared to the other brominating agents evaluated . Among the zeolites tested, a FAU-type zeolite demonstrated high catalytic activity and recyclability .
- Results : The success of the bromination route on a small scale enabled the development of a continuous catalyzed bromination of naphthalene by twin-screw extrusion .
-
Multifunctional Material Systems (MFMS)
- Field : Material Science
- Application : 1-Naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .
- Method : During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
- Results : This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
-
Polybromination of Naphthalene
- Field : Organic Chemistry
- Application : The study involves the polybromination of naphthalene using four mole equivalents of bromine over KSF clay .
- Method : The method details are not specified in the source .
- Results : The reaction gave 1,2,4,6-tetrabromonaphthalene (92%) along with 1,3,5,7-tetrabromonaphthalene (5%) .
-
Mechanochemical Bromination of Naphthalene
- Field : Organic Chemistry
- Application : The study developed a mechanochemical bromination of unactivated naphthalene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), catalyzed by zeolites in a ball mill .
- Method : The use of DBDMH enabled the atom economy of the reaction to be superior compared to the other brominating agents evaluated . Among the zeolites tested, a FAU-type zeolite demonstrated high catalytic activity and recyclability .
- Results : The success of the bromination route on a small scale enabled the development of a continuous catalyzed bromination of naphthalene by twin-screw extrusion .
-
Multifunctional Material Systems (MFMS)
- Field : Material Science
- Application : 1-Naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .
- Method : During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
- Results : This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
-
Polybromination of Naphthalene
- Field : Organic Chemistry
- Application : The study involves the polybromination of naphthalene using four mole equivalents of bromine over KSF clay .
- Method : The method details are not specified in the source .
- Results : The reaction gave 1,2,4,6-tetrabromonaphthalene (92%) along with 1,3,5,7-tetrabromonaphthalene (5%) .
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-bromopropyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLRSZRTOATJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563263 | |
| Record name | 1-(3-Bromopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)naphthalene | |
CAS RN |
27650-86-8 | |
| Record name | 1-(3-Bromopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



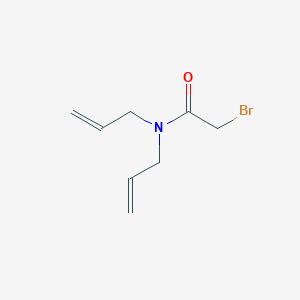
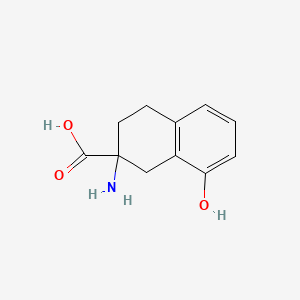
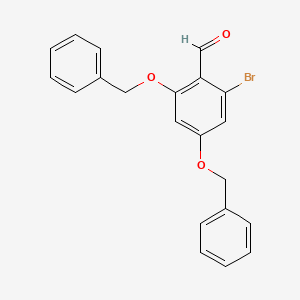
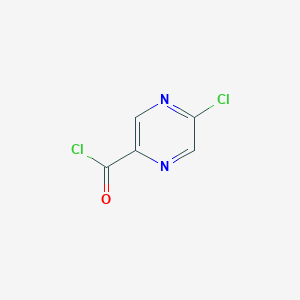
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)
